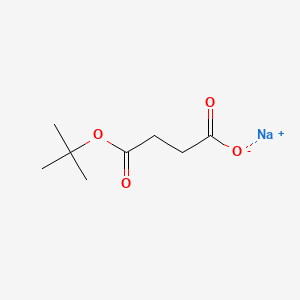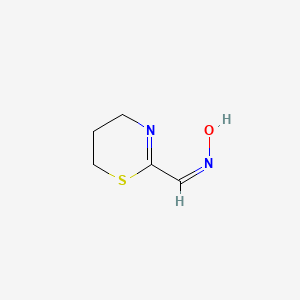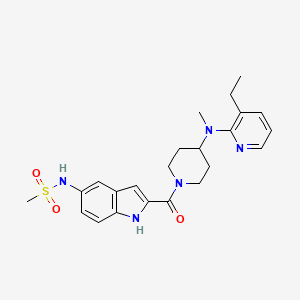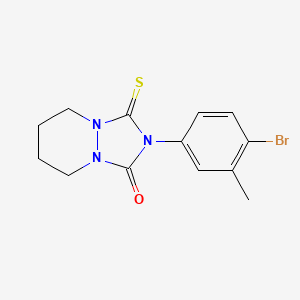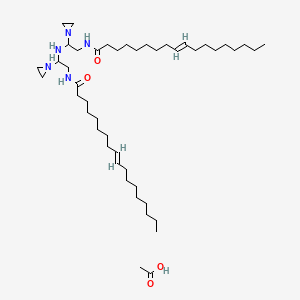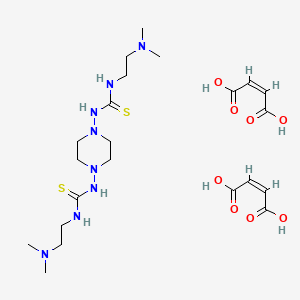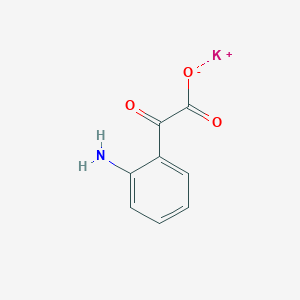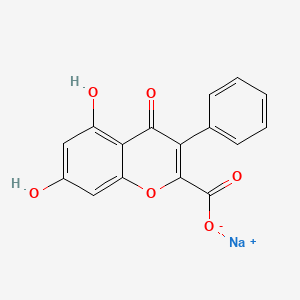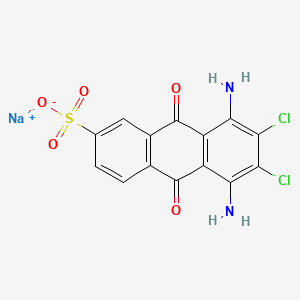
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene core, which is substituted with amino, chloro, and sulphonate groups, making it a versatile molecule for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps, starting with the functionalization of the anthracene coreThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different physical and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing various biochemical processes. Its unique structure allows it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monosodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: shares similarities with other anthracene derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of amino, chloro, and sulphonate groups, which confer unique chemical and physical properties. These substitutions enhance its solubility, reactivity, and potential for various applications compared to other anthracene derivatives .
Propriétés
Numéro CAS |
83027-37-6 |
|---|---|
Formule moléculaire |
C14H7Cl2N2NaO5S |
Poids moléculaire |
409.2 g/mol |
Nom IUPAC |
sodium;5,8-diamino-6,7-dichloro-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8Cl2N2O5S.Na/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-2-1-4(24(21,22)23)3-6(5)14(8)20;/h1-3H,17-18H2,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
KAJXQNMLVVOEJA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


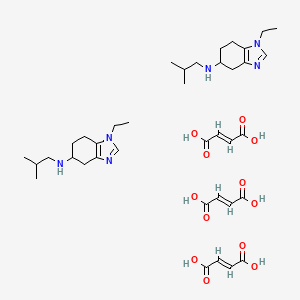
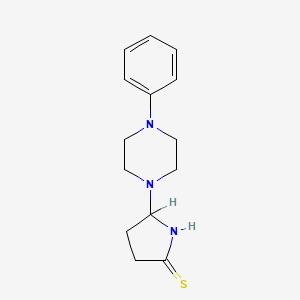
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

